3-Piperidin-4-YL-1H-indazole

Descripción general

Descripción

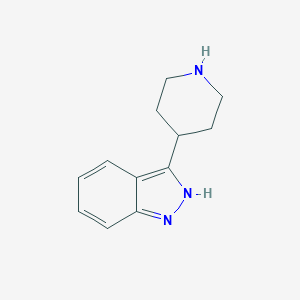

3-Piperidin-4-YL-1H-indazole is a heterocyclic compound that features both an indazole and a piperidine ring The indazole ring is a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while the piperidine ring is a six-membered ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-YL-1H-indazole typically involves the formation of the indazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones to form the indazole core. Subsequent functionalization can introduce the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes:

- Formation of the indazole ring through cyclization reactions.

- Introduction of the piperidine ring via nucleophilic substitution or other suitable reactions.

- Purification and isolation of the final product using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 3-Piperidin-4-YL-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indazole or piperidine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of halogens or other functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

3-Piperidin-4-YL-1H-indazole has shown promising anticancer activity. It has been reported to inhibit the growth of various neoplastic cell lines at concentrations lower than 1 μM, effectively blocking the G0-G1 phase of the cell cycle. This compound's mechanism involves interaction with cAMP-dependent protein kinases, which are crucial in regulating cell growth and differentiation.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties against Candida species. A study highlighted that certain indazole derivatives demonstrated broad-spectrum activity against resistant strains of Candida albicans and Candida glabrata, suggesting potential for developing new antifungal agents .

Antimalarial Activity

In studies focusing on antiparasitic properties, compounds derived from this compound have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Some derivatives showed notable activity, indicating their potential as antimalarial agents .

Biological Research

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with various biological targets. Its structural features, particularly the piperidinyl group, enhance its binding affinity to these targets, influencing pharmacodynamics and guiding drug development efforts.

Cellular Effects

The compound's effects on cellular processes include modulation of enzyme activities and changes in gene expression. Its interaction with cAMP-dependent pathways suggests it may influence numerous cellular functions, including apoptosis and metabolic regulation .

Material Science

Synthesis Applications

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its versatility allows for modifications that can lead to novel compounds with desired biological activities .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study demonstrated that this compound inhibited the proliferation of breast cancer cells through its action on cAMP-dependent protein kinase pathways. This research emphasized the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antifungal Efficacy

In vitro tests revealed that derivatives of this compound exhibited potent antifungal activity against multiple strains of Candida. The most effective compound was identified as having an N,N-diethylcarboxamide substituent, showcasing the importance of structural modifications in enhancing bioactivity.

Mecanismo De Acción

The mechanism of action of 3-Piperidin-4-YL-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Indazole: Shares the indazole core but lacks the piperidine ring.

Piperidine: Contains the piperidine ring but lacks the indazole structure.

Indole: Similar to indazole but with a different nitrogen arrangement.

Uniqueness: 3-Piperidin-4-YL-1H-indazole is unique due to the combination of the indazole and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Actividad Biológica

3-Piperidin-4-YL-1H-indazole is a heterocyclic compound characterized by the presence of both an indazole and a piperidine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been explored for its potential applications in treating various diseases, particularly due to its antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This indicates the presence of 11 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms, which are integral to its biological activity.

The primary targets for this compound include the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . The compound is believed to interact with these targets, leading to significant alterations in their activity. This interaction suggests that it may influence various biochemical pathways regulated by cAMP-dependent protein kinases, potentially affecting cellular processes such as growth, differentiation, and survival.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various neoplastic cell lines at concentrations lower than 1 μM, effectively blocking the G0–G1 phase of the cell cycle.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 125 μM | Disruption of nucleic acid production |

| Escherichia coli | 31.2 μM | Cell wall synthesis inhibition |

The compound demonstrates a bactericidal effect against Gram-positive bacteria, with a mechanism that involves inhibiting protein synthesis pathways followed by nucleic acid and peptidoglycan production .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Case Study: Anticancer Effects

In a study examining the effects on human cancer cell lines, this compound was found to induce apoptosis and inhibit cell migration at micromolar concentrations. The results indicated significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, highlighting its potential as a chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic efficacy. Factors influencing its pharmacokinetics include:

- Absorption : The compound's solubility affects how well it is absorbed in biological systems.

- Distribution : Its ability to cross cellular membranes determines its distribution within tissues.

- Metabolism : Enzymatic interactions can lead to the formation of metabolites that may exhibit different biological activities.

- Excretion : Understanding how the compound is eliminated from the body is essential for determining dosing regimens.

Propiedades

IUPAC Name |

3-piperidin-4-yl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBDKOYTAXAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CC=CC3=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554735 | |

| Record name | 3-(Piperidin-4-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133455-10-4 | |

| Record name | 3-(Piperidin-4-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.